molecular formula C16H18ClN3O2 B2867235 2-chloro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 2034321-11-2

2-chloro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2867235
CAS RN: 2034321-11-2
M. Wt: 319.79
InChI Key: LTCNKPJBQVKTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a pyrazole ring and a tetrahydropyran ring. Benzamides and pyrazoles are both important in medicinal chemistry and have a wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction, and the coupling of this with the benzamide moiety. The tetrahydropyran ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide and pyrazole rings are aromatic, contributing to the compound’s stability, while the tetrahydropyran ring is a saturated cyclic ether .


Chemical Reactions Analysis

As a benzamide and pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in substitution reactions on the benzene ring or at the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

Applications in Antitumor Agents

A study by Yoshida et al. (2005) on benzothiazole derivatives, specifically focusing on compounds designed for enhanced biological stability and potency against tumorigenic cell lines, highlights the potential of similar chemical structures for antitumor applications. Although not directly related to the exact chemical name given, this research contextually supports the exploration of complex benzamide derivatives in cancer therapy (Yoshida et al., 2005).

Intermolecular Interactions and Crystal Structure

Saeed et al. (2020) discuss the synthesis, crystal structure, and intermolecular interactions of antipyrine-like derivatives, which share structural similarities with the compound . The study emphasizes the importance of hydrogen bonding and π-interactions in stabilizing the crystal structures of these compounds, which can influence their biological activities and material properties (Saeed et al., 2020).

Hybrid and Bioactive Cocrystals

Al-Otaibi et al. (2020) investigate cocrystals involving pyrazinamide and hydroxybenzoic acids, highlighting the role of computational simulations in understanding molecule reactivity and potential excipient applications. This research demonstrates the utility of such compounds in drug formulation, suggesting similar potential for the compound of interest in developing new pharmaceuticals (Al-Otaibi et al., 2020).

Synthesis and Antimicrobial Activity

The research conducted by Idrees et al. (2020) on the synthesis and antimicrobial activity of azetidinone derivatives, which incorporate pyrazole and benzofuran moieties, shows the significance of structurally complex benzamides in combating microbial pathogens. This supports the exploration of the compound of interest for antimicrobial applications, highlighting its relevance in addressing antibiotic resistance (Idrees et al., 2020).

Antitubercular Activities

Nayak et al. (2016) present the synthesis and antitubercular screening of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. The findings indicate significant activity against Mycobacterium tuberculosis, suggesting that derivatives of the compound of interest may hold promise for tuberculosis treatment (Nayak et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many benzamide and pyrazole derivatives are known to have pharmaceutical properties, including antimicrobial, antiviral, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential biological activities of this compound, as well as methods for its synthesis and modification. Given the known activities of many benzamide and pyrazole derivatives, this compound could have promising applications in medicinal chemistry .

properties

IUPAC Name

2-chloro-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c17-15-7-2-1-6-14(15)16(21)19-12-9-18-20(10-12)11-13-5-3-4-8-22-13/h1-2,6-7,9-10,13H,3-5,8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCNKPJBQVKTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.